

The GPR119 Agonist GSK1292263: A Technical Overview of its Effects on Insulin Release

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Compound of Interest

Compound Name: GSK1292263

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Abstract

GSK1292263 is a potent and selective agonist of the G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes due to its expression in pancreatic β -cells and intestinal L-cells. Preclinical studies in rodent models demonstrated that **GSK1292263** enhances glucose-dependent insulin secretion and increases the release of incretin hormones such as glucagon-like peptide-1 (GLP-1). However, these promising preclinical findings did not translate into significant glycemic control in clinical trials involving patients with type 2 diabetes. This technical guide provides an in-depth analysis of the mechanism of action of **GSK1292263**, a summary of its effects on insulin release from preclinical and clinical studies, detailed experimental methodologies, and a discussion of the potential reasons for the discrepancy between animal and human results.

Introduction

G protein-coupled receptor 119 (GPR119) is a class A GPCR activated by endogenous lipid signaling molecules such as oleoylethanolamide (OEA) and other lysophospholipids. Its strategic location in key metabolic tissues, including pancreatic islets and the gastrointestinal tract, has made it an attractive therapeutic target for metabolic diseases.[1] Activation of GPR119 is known to stimulate the release of insulin from pancreatic β -cells in a glucose-dependent manner and to promote the secretion of incretin hormones, GLP-1 and glucose-dependent insulintropic polypeptide (GIP), from intestinal enteroendocrine cells.[1] These

incretins, in turn, amplify glucose-stimulated insulin secretion (GSIS). **GSK1292263** was developed as a potent, orally available small molecule agonist of GPR119 with the potential to improve glycemic control in patients with type 2 diabetes.

Mechanism of Action: The GPR119 Signaling Pathway

GSK1292263, as a GPR119 agonist, is believed to exert its effects on insulin release through the canonical GPR119 signaling pathway. This pathway is primarily coupled to the Gas protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels.

Signaling Pathway Diagram

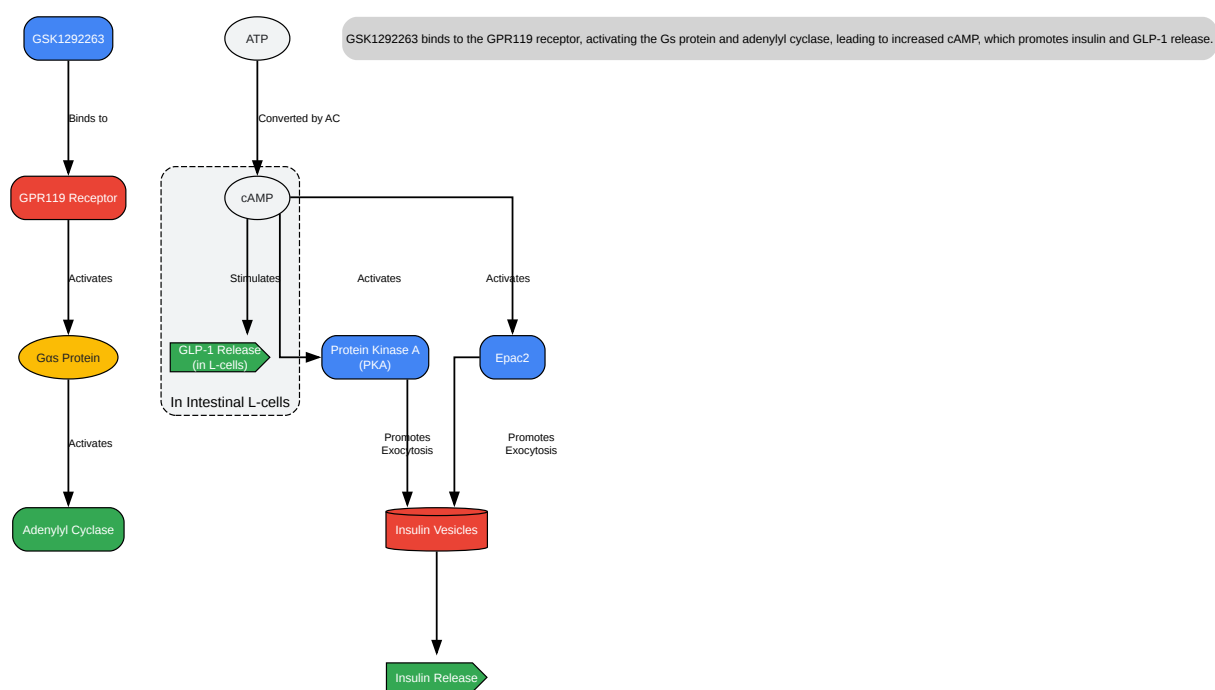


Figure 1: GSK1292263-Mediated GPR119 Signaling Pathway

[Click to download full resolution via product page](#)Caption: **GSK1292263** signaling pathway.

Quantitative Data on Insulin and Other Metabolic Parameters

The following tables summarize the key quantitative findings from preclinical and clinical studies of **GSK1292263**.

Preclinical (Rodent) Studies

Parameter	Animal Model	Treatment	Result	Citation
Peak Insulin Response	Rats	GSK1292263 (single dose)	30-60% increase compared to vehicle control during an intravenous glucose tolerance test.	[2]
Insulin AUC (0-15 min)	Rats	GSK1292263 (single dose)	30-60% increase compared to vehicle control during an intravenous glucose tolerance test.	[2]
Circulating GLP-1	Male Sprague-Dawley rats	GSK1292263 (3-30 mg/kg)	Increased levels, enhanced by oral glucose administration.	[2]
Circulating GIP	Male Sprague-Dawley rats	GSK1292263 (3-30 mg/kg)	Increased levels.	[2]
Circulating PYY	Male Sprague-Dawley rats	GSK1292263 (3-30 mg/kg)	Increased levels.	[2]

Clinical (Human) Studies in Patients with Type 2 Diabetes

Parameter	Study Population	Treatment	Result	Citation
Circulating Glucose	Patients with Type 2 Diabetes	GSK1292263 (single and multiple doses)	No significant effect.	[3]
Circulating Insulin	Patients with Type 2 Diabetes	GSK1292263 (single and multiple doses)	No significant effect.	[3]
Circulating C-peptide	Patients with Type 2 Diabetes	GSK1292263 (single and multiple doses)	No significant effect.	[3]
Circulating Active GLP-1	Patients with Type 2 Diabetes	GSK1292263	No effect.	[3]
Circulating Total GLP-1	Patients with Type 2 Diabetes	GSK1292263	No effect.	[3]
Circulating Total PYY	Patients with Type 2 Diabetes	GSK1292263 (300 mg BID for 13 days)	Approximately five-fold increase compared to placebo.	[3]

Experimental Protocols

Intravenous Glucose Tolerance Test (IVGTT) in Rats (General Protocol)

This protocol is a generalized representation based on standard methods, as the specific protocol for the **GSK1292263** preclinical studies is not publicly detailed.

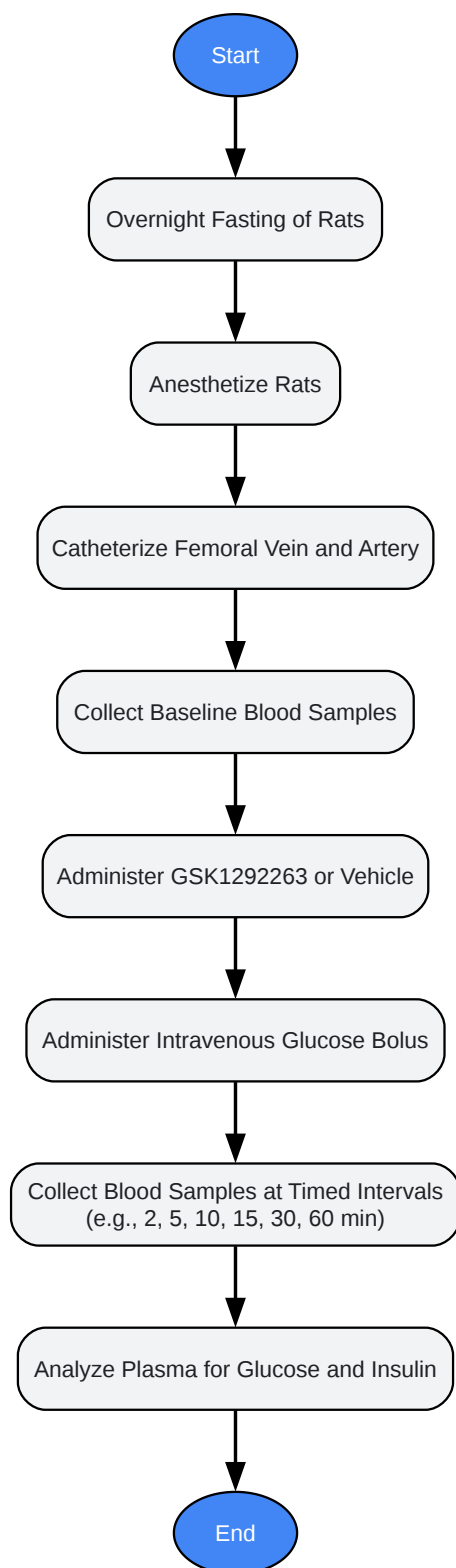


Figure 2: General Workflow for an Intravenous Glucose Tolerance Test in Rats

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Caption: IVGTT experimental workflow.

Methodology:

- **Animal Preparation:** Male rats are fasted overnight but allowed access to water.
- **Anesthesia and Cannulation:** Rats are anesthetized, and catheters are inserted into the femoral vein (for infusions) and femoral or carotid artery (for blood sampling).
- **Baseline Sampling:** A baseline blood sample is collected prior to any infusions.
- **Drug Administration:** A single dose of **GSK1292263** or vehicle is administered intravenously.
- **Glucose Challenge:** A bolus of glucose (e.g., 0.5 g/kg) is administered intravenously.
- **Blood Sampling:** Blood samples are collected at specific time points post-glucose administration (e.g., 2, 5, 10, 15, 30, and 60 minutes).
- **Analysis:** Plasma is separated, and glucose and insulin concentrations are measured.

Oral Glucose and Meal Challenges in Humans (General Protocol from NCT01119846)

The clinical trials with **GSK1292263** (NCT01119846) involved oral glucose and meal challenges.^[3] The following is a generalized protocol for such tests in a clinical research setting.

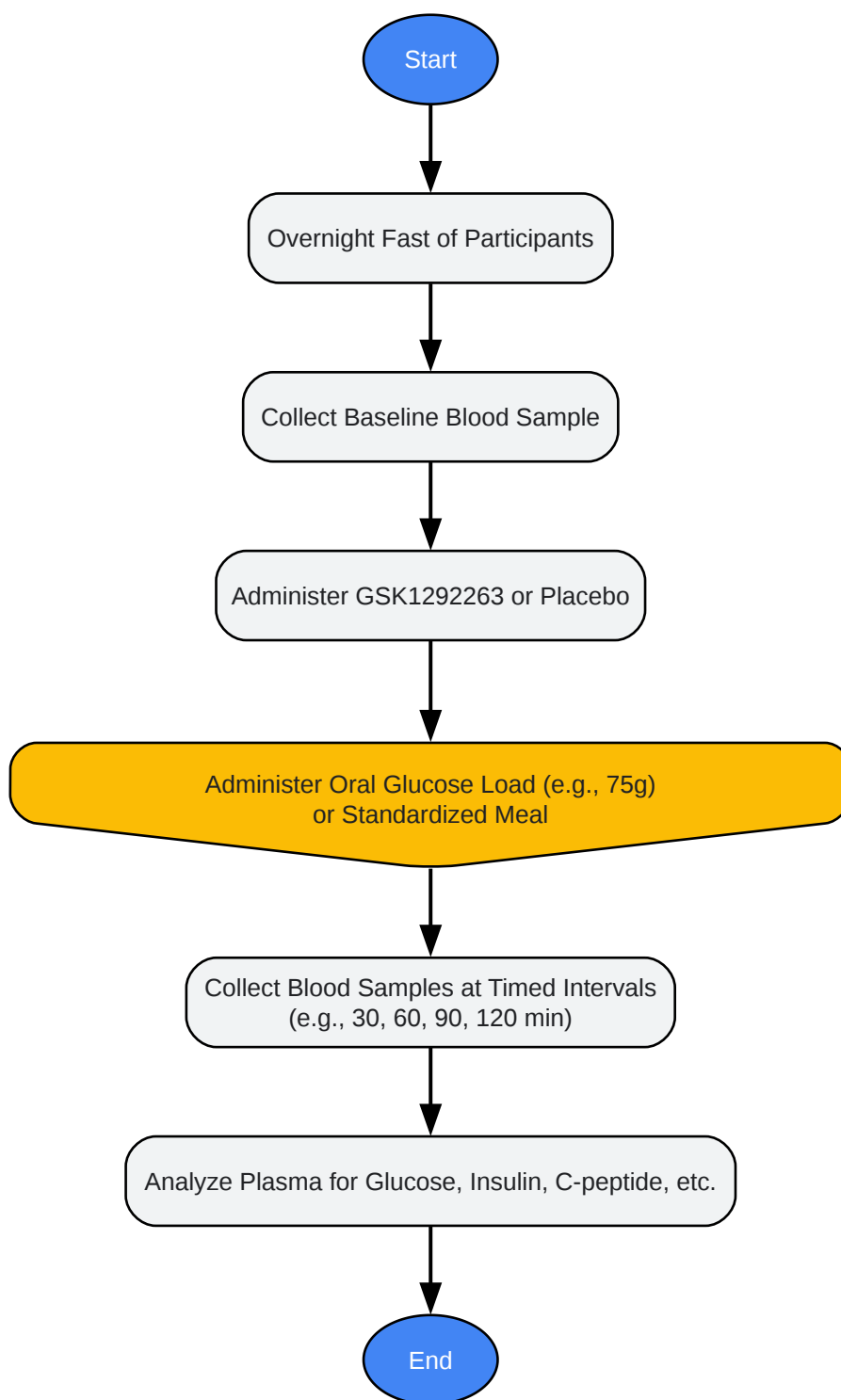


Figure 3: General Workflow for Oral Glucose and Meal Challenge Tests in Humans

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Caption: Human oral glucose/meal challenge workflow.

Methodology:

- **Participant Preparation:** Participants with type 2 diabetes undergo an overnight fast.
- **Baseline Assessment:** A fasting blood sample is collected to determine baseline levels of glucose, insulin, C-peptide, and other hormones.
- **Drug Administration:** Participants receive a single or repeated dose of **GSK1292263** or a matching placebo.
- **Challenge Administration:**
 - **Oral Glucose Tolerance Test (OGTT):** Participants ingest a standardized glucose solution (typically 75g).
 - **Mixed-Meal Tolerance Test (MMTT):** Participants consume a standardized liquid meal with a defined composition of carbohydrates, proteins, and fats.[\[4\]](#)[\[5\]](#)
- **Serial Blood Sampling:** Blood samples are collected at regular intervals (e.g., every 30 minutes for 2-3 hours) after the challenge.
- **Biochemical Analysis:** Plasma samples are analyzed for concentrations of glucose, insulin, C-peptide, GLP-1, GIP, and PYY.

Discussion

The preclinical data for **GSK1292263** were promising, demonstrating its ability to enhance glucose-stimulated insulin secretion and incretin release in rodent models.[\[2\]](#) These findings were consistent with the established mechanism of action for GPR119 agonists.[\[1\]](#) However, the translation of these effects to human subjects with type 2 diabetes was unsuccessful. The clinical studies showed no significant impact of **GSK1292263** on glucose, insulin, or C-peptide levels, despite achieving plasma concentrations that were expected to be pharmacologically active.[\[3\]](#)

The most notable effect of **GSK1292263** in humans was a significant, five-fold increase in the levels of Peptide YY (PYY), an anorexigenic gut hormone.[\[3\]](#) This suggests that while the

compound engaged its target in the gastrointestinal tract, this did not lead to the anticipated downstream effects on glycemic control.

Several factors could contribute to this discrepancy between preclinical and clinical outcomes:

- **Species Differences:** There may be significant differences in the expression, signaling, or regulation of GPR119 between rodents and humans.
- **Disease State:** The underlying pathophysiology of type 2 diabetes in humans, including potential β -cell dysfunction and insulin resistance, may render the GPR119 pathway less responsive to agonism.
- **Tachyphylaxis:** It is possible that prolonged exposure to a GPR119 agonist leads to receptor desensitization or downregulation, diminishing its therapeutic effect over time.
- **Off-target Effects:** While **GSK1292263** is reported to be selective, unforeseen off-target effects in humans could have counteracted its potential benefits.

Conclusion

GSK1292263 is a selective GPR119 agonist that, despite demonstrating a clear mechanism of action and positive effects on insulin and incretin secretion in preclinical models, failed to improve glycemic control in patients with type 2 diabetes. The compound's significant effect on PYY levels in humans confirms target engagement in the gut, but the lack of efficacy highlights the challenges of translating findings from animal models to clinical practice in the complex field of metabolic disease. Further research is needed to fully understand the role of GPR119 in human physiology and the potential of targeting this receptor for the treatment of type 2 diabetes.

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